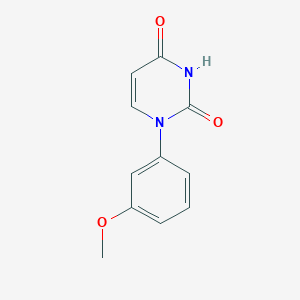

1-(3-Methoxyphenyl)uracil

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(3-Methoxyphenyl)uracil” is a derivative of uracil, a common and naturally occurring pyrimidine nucleobase . Uracil derivatives are important in a wide range of fields, including organic synthesis, medicinal chemistry, and drug discovery . The methoxyphenyl group attached to the uracil base could potentially alter its properties and interactions, making it a subject of interest for various chemical and biological studies.

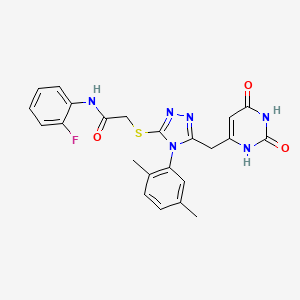

Molecular Structure Analysis

The molecular structure of “1-(3-Methoxyphenyl)uracil” would be similar to that of uracil, with the addition of a methoxyphenyl group. Uracil is a planar, aromatic, and heterocyclic organic compound with the ability to engage in hydrogen bonding . The addition of the methoxyphenyl group could potentially alter these properties, but specific details about the molecular structure of “1-(3-Methoxyphenyl)uracil” are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen

1. Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists

- Application : Development of potent antagonists for the human GnRH receptor, with high binding affinity and functional antagonism. These antagonists have shown efficacy in nonhuman primates, indicating potential therapeutic applications in humans (Tucci et al., 2005).

- Research Details : Substituted uracils, including 1-(3-Methoxyphenyl)uracil derivatives, have been studied for their effectiveness as GnRH receptor antagonists. These compounds have demonstrated good oral bioavailability and efficacy in animal models (Chen et al., 2008).

2. Study of Base-Excision Repair Pathway

- Application : Utilization in the study of enzymatic reactions involving uracil-DNA glycosylase and apurinic/apyrimidinic (AP) endodeoxyribonuclease. This aids in understanding the DNA repair mechanisms (Liuzzi & Talpaert-Borlé, 1985).

3. HIV-1 Inhibition

- Application : Certain uracil derivatives have been identified as potent and selective inhibitors of HIV-1 replication in cell culture systems, providing insights into potential antiviral therapies (Baba et al., 1991).

4. Synthesis of Novel Compounds

- Application : Synthesis of novel uracil derivatives, such as 1-(dihydroxypropyl)-5-substituted uracils, for potential use in oligonucleotide synthesis and other biochemical applications (Gondela & Walczak, 2003).

5. Enzymatic Acylation of Nucleosides

- Application : Enzymatic acylation of nucleosides using uracil derivatives, demonstrating potential applications in green chemistry and biocatalysis (Simeó, Sinisterra & Alcántara, 2009).

6. Antibacterial Activity

- Application : Investigation of the antibacterial activity of uracil derivatives against Gram-positive bacteria, contributing to the development of new antibiotics (Zhi et al., 2005).

7. Nucleating Agent for Polymeric Materials

- Application : Use of uracil as a nucleating agent for polymeric materials, enhancing the understanding of polymer crystallization and material science (Pan et al., 2009).

Eigenschaften

IUPAC Name |

1-(3-methoxyphenyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-9-4-2-3-8(7-9)13-6-5-10(14)12-11(13)15/h2-7H,1H3,(H,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVFSPOSJXTMMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=CC(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methoxyphenyl)uracil | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2949227.png)

![7-(Azetidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2949230.png)

![6-phenoxy-4-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2949233.png)

![(Z)-4-(5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2949239.png)

![N-cyclopentyl-2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2949240.png)

![1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B2949242.png)

![Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2949244.png)

![methyl [(7-fluoro-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetate](/img/structure/B2949246.png)